GNE-9815

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

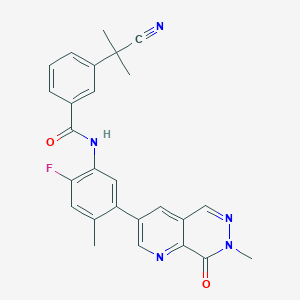

C26H22FN5O2 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxopyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide |

InChI |

InChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33) |

InChI Key |

SXCTZLXYGLXXRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

GNE-9815 as a Type II pan-RAF inhibitor

An In-depth Technical Guide to GNE-9815: A Type II Pan-RAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway regulating cell growth, proliferation, and survival.[1] Mutations in RAS and RAF genes are among the most common oncogenic drivers in human cancers, making this pathway a key target for therapeutic intervention.[2] Early ATP-competitive RAF inhibitors, while effective against BRAF V600E mutant tumors, unexpectedly induced paradoxical activation of the MAPK pathway in RAS-mutant or RAF wild-type cells, limiting their clinical utility.[3][4] This guide provides a detailed overview of this compound, a potent, highly selective, orally bioavailable Type II pan-RAF inhibitor designed to overcome the limitations of earlier inhibitors. This compound features a unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif that imparts exquisite kinase selectivity.[2][3][5] This document details its mechanism of action, biochemical and cellular activity, in vivo efficacy in combination with MEK inhibitors, and the experimental methodologies used for its characterization.

Introduction: The Challenge of Targeting the RAF Pathway

The RAF kinase family, comprising ARAF, BRAF, and CRAF, serves as a central node in the MAPK pathway. Upon activation by RAS-GTP, RAF kinases dimerize and phosphorylate their downstream substrates, MEK1/2, which in turn phosphorylate ERK1/2.[6] While first-generation inhibitors like vemurafenib showed remarkable success in BRAF V600E-mutant melanoma, they were found to promote RAF dimerization and paradoxically activate the pathway in cells with wild-type RAF and upstream RAS mutations.[3]

This paradoxical activation stems from the binding mode of Type I and I½ inhibitors, which stabilize an active conformation of one RAF protomer in a dimer, leading to the transactivation of the other, drug-free protomer. To circumvent this, a new class of "paradox-breaking" pan-RAF inhibitors was developed. Type II inhibitors represent a key strategy; they bind to and stabilize an inactive "DFG-out" conformation of the kinase, a state that is incompatible with catalytic activity and which can effectively inhibit RAF dimers.[7][8] this compound emerged from structure-based optimization efforts as a highly potent and selective example of a Type II pan-RAF inhibitor.[2][3]

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the inactive "DFG-out" conformation of RAF kinases.[2] This binding mode, characteristic of Type II inhibitors, involves the outward flip of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, allowing the inhibitor to access a hydrophobic pocket not available in the active "DFG-in" state.[7][8] By stabilizing this inactive conformation, this compound prevents the kinase from adopting the active state required for substrate phosphorylation, thereby blocking downstream signaling.

A key structural feature of this compound is its novel pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif.[2][3][5] This moiety makes minimal polar contacts with the kinase hinge region, a design strategy that enhances kinase selectivity by relying more on interactions with RAF-specific residues outside the highly conserved ATP-binding site.[2][3] As a pan-RAF inhibitor, it effectively targets all three RAF isoforms, which is crucial for suppressing signaling in RAS-mutant cancers where different RAF dimers (e.g., BRAF-CRAF, CRAF-CRAF) can be active.

Figure 1. MAPK signaling pathway and inhibition by this compound.

Quantitative Data: Biochemical and Cellular Potency

This compound demonstrates potent inhibition of RAF kinases at the biochemical level and high selectivity across the broader kinome. Its improved physicochemical properties contribute to its effectiveness in cellular contexts.[2][3]

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Ki (nM) | Reference |

| CRAF | Biochemical | 0.062 | [9][10] |

| BRAF | Biochemical | 0.19 | [9][10] |

Table 2: Kinase Selectivity and Cellular Activity

| Parameter | Description | Result | Reference |

| Kinase Selectivity | Inhibition of a panel of 223 kinases at 0.1 µM | No inhibition >70% (excluding RAF kinases) | [2] |

| Cellular Synergy | Combination with MEK inhibitor cobimetinib | Synergistic activity observed in KRAS-mutant A549 and HCT116 cancer cells | [2] |

In Vivo Efficacy and Pharmacodynamics

The therapeutic potential of this compound, particularly in combination with MEK inhibitors, has been demonstrated in preclinical xenograft models. This combination strategy is designed to create a more profound and durable blockade of the MAPK pathway by targeting two sequential nodes.

Table 3: Summary of In Vivo Xenograft Study

| Parameter | Description |

| Model | HCT116 (human colorectal carcinoma, KRAS mutant) xenograft in nude mice.[2][3][5] |

| Treatment Arms | This compound (15 mg/kg, p.o.), Cobimetinib (MEK inhibitor), Combination (this compound + Cobimetinib), Vehicle.[10] |

| Key Efficacy Finding | The combination of this compound and cobimetinib resulted in synergistic and significant tumor growth inhibition.[2][3] |

| Pharmacodynamic (PD) Findings | - This compound alone: Partial inhibition of pRSK; robust but transient inhibition of MAPK target genes DUSP6 and SPRY4.[10] - Combination: Deeper and more sustained inhibition of DUSP6 and SPRY4, with maximum inhibition at 8 hours post-dose.[10] |

The in vivo results underscore the rationale for dual MAPK pathway inhibition in KRAS-mutant tumors. While this compound alone can suppress pathway signaling, the addition of a MEK inhibitor prevents feedback reactivation, leading to a more complete shutdown of the pathway and enhanced anti-tumor activity.[11]

Experimental Protocols

The characterization of this compound involved a suite of standard and specialized biochemical and cellular assays. While detailed, step-by-step protocols are proprietary, the methodologies employed are outlined below.

Biochemical Kinase Assays

To determine the inhibitory potency (Ki) of this compound, in vitro kinase assays were performed. These assays typically involve:

-

Reagents: Recombinant human RAF kinase (e.g., BRAF, CRAF), a kinase-specific substrate (e.g., inactive MEK), and ATP.

-

Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in an appropriate buffer. The reaction is initiated by adding ATP.

-

Detection: The amount of phosphorylated substrate is quantified. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or filter-binding assays using radiolabeled ATP (³³P-ATP).[12][13]

-

Analysis: Ki values are calculated from dose-response curves.

Kinase Selectivity Profiling

To assess selectivity, this compound was screened against a large panel of kinases.

-

Platform: A commercially available kinase panel (e.g., Eurofins, Reaction Biology) is used, covering a diverse range of the human kinome.

-

Procedure: this compound is tested at a single high concentration (e.g., 0.1 or 1 µM) against each kinase in the panel.[2]

-

Analysis: The percent inhibition of each kinase's activity is determined relative to a vehicle control. The results identify any potential off-target activities.

Cellular Proliferation Assays

To measure the effect of this compound on cancer cell growth, viability assays were conducted.

-

Cell Lines: Human cancer cell lines with relevant mutations (e.g., KRAS-mutant HCT116 and A549) are used.[2]

-

Procedure: Cells are seeded in 96- or 384-well plates and allowed to adhere. They are then treated with a dose range of this compound, cobimetinib, or the combination for a period of 72-96 hours.

-

Detection: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).

-

Analysis: The concentration that inhibits growth by 50% (GI₅₀) is calculated. Synergy is determined using models such as the Bliss independence model.

In Vivo Xenograft Studies

To evaluate anti-tumor efficacy in a living system.

-

Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human tumor cells (e.g., HCT116).[14]

-

Procedure: Once tumors reach a specified volume, mice are randomized into treatment groups. The compounds are administered orally (p.o.) according to a defined schedule.[10]

-

Endpoints: Tumor volume and body weight are measured regularly. For pharmacodynamic studies, tumors are harvested at specific time points after the final dose for analysis.

-

Analysis: Tumor growth inhibition (TGI) is calculated. Tumor lysates are analyzed by Western blot (for pERK, pRSK) or qRT-PCR (for DUSP6, SPRY4) to confirm target engagement and pathway modulation.[10]

Figure 2. General workflow for preclinical kinase inhibitor development.

Physicochemical and Pharmacokinetic Profile

A significant achievement in the development of this compound was the optimization of its physicochemical properties, which are often a challenge for Type II inhibitors that tend to be large and lipophilic.

Table 4: Physicochemical and Pharmacokinetic Properties

| Property | Description | Reference |

| Hinge-Binder | Pyrido[2,3-d]pyridazin-8(7H)-one | [2] |

| Key Improvements | Introduction of the pyridopyridazinone ring reduced lipophilicity and improved microsomal stability compared to precursors. | [2] |

| Solubility | Favorable solubility profile. | [2] |

| Permeability | Sufficient for oral absorption. | [3] |

| Pharmacokinetics | Demonstrated satisfactory oral exposure in rodents, enabling in vivo studies without requiring complex formulations. | [2] |

Conclusion and Future Directions

This compound stands out as a highly potent and exquisitely selective Type II pan-RAF inhibitor.[2][3] Its intelligent design, featuring a novel hinge-binding motif, successfully addressed the dual challenges of achieving pan-RAF activity while maintaining a clean off-target profile. By effectively inhibiting RAF dimers and avoiding paradoxical pathway activation, this compound demonstrates significant therapeutic potential for RAS-driven malignancies, a patient population with high unmet medical need.[2]

The strong synergy observed with the MEK inhibitor cobimetinib in preclinical models highlights a promising clinical strategy for achieving a more complete and durable response in KRAS-mutant cancers.[2][10] Due to its favorable drug-like properties and high selectivity, this compound also serves as an invaluable chemical probe for researchers to further interrogate the complex biology of the RAF signaling pathway.[2]

Figure 3. Relationship between this compound's properties and its potential.

References

- 1. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-9815: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of GNE-9815, a potent and highly selective pan-RAF inhibitor. The information presented herein is intended to support researchers and drug development professionals in understanding the compound's mechanism of action, target engagement, and potential therapeutic applications, particularly in the context of KRAS mutant cancers.

Introduction to this compound

This compound is an orally bioavailable, Type II pan-RAF kinase inhibitor.[1][2][3] It was developed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is frequently dysregulated in cancer.[4][5] this compound has demonstrated synergistic activity with MEK inhibitors, such as cobimetinib, in preclinical models of KRAS mutant cancers.[1] A key feature of this compound is its exquisite kinase selectivity, which is attributed to its unique pyridopyridazinone hinge-binding motif that minimizes interactions with the broader kinome.[1][3]

Quantitative Kinase Selectivity Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. The primary targets of this compound are BRAF and CRAF, for which it exhibits potent inhibition.

Table 1: Primary Target Inhibition of this compound

| Kinase | Ki (nM) |

| CRAF | 0.062[4] |

| BRAF | 0.19[4] |

In a comprehensive screen against a panel of 223 kinases, this compound demonstrated remarkable selectivity. At a concentration of 0.1 μM, no significant inhibition (>70%) was observed for any kinase other than the intended RAF targets.[1] This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for interrogating the biology of the RAF kinases.

A more detailed, quantitative kinase selectivity panel for this compound can be found in the supporting information of the primary publication: Huestis, M. P., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(5), 791–797.[3]

Experimental Protocols

The kinase selectivity of this compound was determined using Thermo Fisher Scientific's SelectScreen™ Kinase Profiling Service.[1] This service employs various assay formats to accommodate different kinase targets. The following are generalized protocols representative of those used for biochemical kinase assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the kinase of interest.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™-labeled kinase tracer binds to the ATP-binding site of the kinase. When both are bound, a high degree of FRET is observed. A test compound that binds to the ATP site will displace the tracer, resulting in a loss of FRET.

Protocol:

-

Compound Preparation: Test compounds are serially diluted in 100% DMSO.

-

Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well plate.

-

Reagent Addition:

-

A 2X mixture of the kinase and the Eu-labeled antibody in the appropriate kinase buffer is added to the wells.

-

A 4X solution of the Alexa Fluor™-labeled tracer is then added.

-

-

Incubation: The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for europium and Alexa Fluor™.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound required to inhibit 50% of the tracer binding (IC50).

Z'-LYTE™ Kinase Assay

This assay format is a FRET-based assay that measures the enzymatic activity of the kinase.

Principle: The assay uses a synthetic peptide substrate with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein) on opposite ends. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET.

Protocol:

-

Compound Preparation: Test compounds are serially diluted in 100% DMSO.

-

Assay Plate Preparation: The diluted compounds are transferred to a 384-well plate.

-

Kinase Reaction:

-

A mixture of the kinase and the peptide substrate in the kinase buffer is added to the wells.

-

ATP is added to initiate the kinase reaction.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Development: A development reagent containing a site-specific protease is added to the wells.

-

Incubation: The plate is incubated for a further period to allow for the cleavage of non-phosphorylated substrates.

-

Detection: The FRET signal is measured on a fluorescence plate reader.

-

Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the test compound (IC50).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for kinase profiling.

References

- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

GNE-9815: A Potent and Selective Pan-RAF Inhibitor for Targeting KRAS-Mutant Cancers in the MAPK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, frequently driven by mutations in genes such as KRAS and BRAF, is a hallmark of many human cancers. While BRAF-mutant specific inhibitors have shown clinical success, targeting cancers with KRAS mutations has proven more challenging. GNE-9815 is a potent, orally bioavailable, and highly selective Type II pan-RAF inhibitor designed to address this challenge. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and its role in the MAPK signaling pathway, with a focus on its synergistic effects when combined with MEK inhibitors in KRAS-mutant cancer models.

Introduction to this compound and the MAPK Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that, when constitutively activated by oncogenic mutations, drives tumor growth.[1] this compound emerges as a significant investigational compound due to its pan-RAF inhibitory activity, targeting ARAF, BRAF, and CRAF kinases.[1] this compound is distinguished by its unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif, which contributes to its high kinase selectivity.[1] This attribute is crucial for minimizing off-target effects and avoiding the paradoxical activation of the MAPK pathway, a common liability with some RAF inhibitors.[1]

Mechanism of Action of this compound

This compound is a Type II kinase inhibitor, binding to the inactive (DFG-out) conformation of the RAF kinase domain. This mode of action, combined with its unique chemical scaffold, allows for potent inhibition of all three RAF isoforms. By inhibiting RAF kinases, this compound blocks the phosphorylation and activation of downstream MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The ultimate effect is the suppression of proliferative signaling.

Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for this compound.

References

GNE-9815: A Pan-RAF Inhibitor Targeting KRAS Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, yet direct targeting of mutant KRAS proteins has proven to be a formidable challenge. Consequently, research has focused on inhibiting downstream effectors in the mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway driving KRAS-mutant tumor growth. This technical guide provides a comprehensive overview of GNE-9815, a potent and highly selective, orally bioavailable pan-RAF inhibitor. This compound demonstrates significant anti-tumor activity in preclinical models of KRAS mutant cancers, particularly when used in combination with MEK inhibitors. This document details the mechanism of action of this compound, summarizes key preclinical data, and provides detailed experimental protocols for the methodologies cited, serving as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a central role in regulating cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations in genes such as KRAS is a hallmark of many aggressive cancers. This compound is a novel pan-RAF inhibitor designed to block signaling downstream of RAS. Its unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif confers exquisite kinase selectivity, minimizing off-target effects.[1] This guide will explore the preclinical evidence supporting the therapeutic potential of this compound in KRAS-driven malignancies.

Mechanism of Action

This compound is a Type II pan-RAF inhibitor, meaning it binds to and stabilizes the inactive conformation of RAF kinases (ARAF, BRAF, and CRAF). This mode of inhibition is crucial for its activity in KRAS mutant cancers, as it prevents the paradoxical activation of the MAPK pathway that can be observed with some RAF inhibitors. In KRAS-driven tumors, oncogenic KRAS-GTP promotes the dimerization and activation of RAF kinases. This compound effectively blocks this activation, leading to the suppression of downstream signaling through MEK and ERK.

The synergistic effect observed with the MEK inhibitor cobimetinib is a key aspect of this compound's therapeutic potential. By targeting two distinct nodes in the same pathway, the combination of this compound and cobimetinib leads to a more profound and durable inhibition of MAPK signaling, overcoming feedback mechanisms that can limit the efficacy of single-agent therapies.[1]

Preclinical Data

The anti-tumor activity of this compound has been evaluated in various preclinical models of KRAS mutant cancers. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound in KRAS Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) | This compound + Cobimetinib IC50 (nM) | Synergy |

| A549 | Non-Small Cell Lung Cancer | G12S | Data not available | Data not available | Synergistic Activity Observed[1] |

| HCT116 | Colorectal Cancer | G13D | Data not available | Data not available | Synergistic Activity Observed[1] |

Note: Specific IC50 values were not publicly available in the reviewed literature. The synergistic activity was reported without specific quantitative combination IC50 values.

Table 2: In Vivo Efficacy of this compound in a KRAS Mutant HCT116 Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) |

| This compound | Data not available | Data not available |

| Cobimetinib | Data not available | Data not available |

| This compound + Cobimetinib | Data not available | Synergistic MAPK pathway modulation and significant tumor growth inhibition observed[2] |

Note: Specific tumor growth inhibition percentages were not publicly available in the reviewed literature. The combination was reported to result in significant tumor growth inhibition.

Table 3: Pharmacodynamic Biomarker Modulation in HCT116 Xenograft Tumors

| Treatment Group | Biomarker | Modulation |

| This compound | pRSK | Partial inhibition[1] |

| This compound | DUSP6 | Robust, transient inhibition[1] |

| This compound | SPRY4 | Robust, transient inhibition[1] |

| This compound + Cobimetinib | pRSK | Increased inhibition[1] |

| This compound + Cobimetinib | DUSP6 | Deeper and more sustained inhibition[1] |

| This compound + Cobimetinib | SPRY4 | Deeper and more sustained inhibition[1] |

Note: Quantitative fold-change data for biomarker modulation was not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified KRAS-RAF-MEK-ERK Signaling Pathway and Points of Inhibition

Caption: Inhibition of the MAPK pathway by this compound and Cobimetinib.

Diagram 2: General Experimental Workflow for Preclinical Evaluation

References

GNE-9815: A Technical Guide to a Highly Selective Pan-RAF Inhibitor for KRAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-9815, a potent and selective pan-RAF inhibitor. This compound demonstrates significant promise in the context of KRAS-mutant cancers, particularly in combination with MEK inhibitors. This document outlines the inhibitor's mechanism of action, presents its biochemical and cellular activity, and provides detailed experimental protocols for its characterization.

Core Concepts and Mechanism of Action

This compound is a Type II kinase inhibitor that targets the three members of the RAF serine/threonine kinase family: ARAF, BRAF, and CRAF.[1][2] These kinases are central components of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In a significant portion of human cancers, mutations in the KRAS gene lead to constitutive activation of the MAPK pathway, driving tumor growth.[2]

This compound functions by binding to the inactive conformation of the RAF kinases, preventing their activation and subsequent downstream signaling.[2] A key feature of this compound is its high selectivity for RAF kinases, which minimizes off-target effects.[1][2] Furthermore, it has been demonstrated that this compound acts synergistically with MEK inhibitors, such as cobimetinib, to achieve a more profound and sustained inhibition of the MAPK pathway in KRAS-mutant cancer cells.[1][3] This combination strategy is designed to overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent therapies targeting this pathway.

Quantitative Data Summary

The inhibitory activity of this compound against BRAF and CRAF has been determined through biochemical assays. While characterized as a pan-RAF inhibitor, specific quantitative data for ARAF inhibition is not currently available in the cited literature.

| Target Kinase | Inhibition Constant (Ki) |

| BRAF | 0.19 nM[1][3] |

| CRAF | 0.062 nM[1][3] |

| ARAF | Not specified |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

While the specific, detailed protocols used in the initial discovery of this compound are not publicly available, the following are representative, standard methodologies for the key experiments required to characterize a novel RAF inhibitor.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a standard luminescence-based kinase assay to determine the inhibitory concentration (IC50) and subsequently the Ki of a compound.

Materials:

-

Recombinant full-length ARAF, BRAF, and CRAF kinases

-

Kinase substrate (e.g., inactive MEK1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

This compound stock solution in DMSO

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo® Plus)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the RAF kinase and its substrate (inactive MEK1) to each well.

-

Incubate the plate at 30°C for 10-15 minutes to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction at 30°C for 40 minutes.[4]

-

Stop the reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining, which is inversely proportional to kinase activity.[4]

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Proliferation and Synergy Assay

This protocol outlines a method to assess the effect of this compound alone and in combination with a MEK inhibitor on the proliferation of KRAS-mutant cancer cells.

Materials:

-

KRAS-mutant cancer cell lines (e.g., HCT116, A549)

-

Cell culture medium and supplements

-

This compound and MEK inhibitor (e.g., cobimetinib) stock solutions in DMSO

-

384-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed the KRAS-mutant cells in 384-well plates at a predetermined optimal density and allow them to attach overnight.

-

Prepare a dose-response matrix of this compound and the MEK inhibitor.

-

Treat the cells with the single agents and the combination of drugs at various concentrations. Include a DMSO vehicle control.

-

Incubate the cells for 72 hours under standard cell culture conditions.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence to determine the number of viable cells.

-

Analyze the data to determine the effect of the treatments on cell proliferation. For the combination treatment, synergy can be calculated using models such as the Bliss independence or Loewe additivity models.[5]

Western Blot Analysis of MAPK Pathway Inhibition

This protocol describes how to assess the inhibition of MAPK pathway signaling by measuring the phosphorylation status of key downstream proteins like MEK and ERK.

Materials:

-

KRAS-mutant cancer cell lines

-

This compound and/or MEK inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound, a MEK inhibitor, or the combination for a specified time (e.g., 2, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[6]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[4][6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody overnight at 4°C.[7]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again and apply the chemiluminescent substrate.[6]

-

Capture the signal using an imaging system and quantify the band intensities using densitometry software.[6] The levels of phosphorylated proteins should be normalized to the total protein levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

GNE-9815: A Technical Guide to a Novel Pan-RAF Inhibitor Engineered to Avoid Paradoxical Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-9815, a potent and highly selective, orally bioavailable pan-RAF inhibitor. This compound is distinguished by its Type II kinase binding mode, which is designed to prevent the paradoxical activation of the MAPK pathway—a significant liability of earlier generation RAF inhibitors, particularly in the context of RAS-mutant cancers. This document details the mechanism of action of this compound, summarizes key preclinical data, and provides methodologies for relevant experiments.

Introduction: The Challenge of Paradoxical Activation

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Mutations in RAS and BRAF are among the most common oncogenic drivers in human cancers.[1] While first-generation RAF inhibitors targeting BRAF V600E mutants have shown clinical efficacy in melanoma, their utility is hampered by the phenomenon of paradoxical activation in RAS-mutant or RAF wild-type cells.[1] This occurs because these inhibitors, upon binding to one protomer of a RAF dimer, can allosterically activate the unbound partner, leading to an undesired increase in downstream signaling.[2] this compound was developed to overcome this limitation.

This compound: A Type II Pan-RAF Inhibitor

This compound is a Type II pan-RAF inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[3] This binding mode is key to its ability to avoid paradoxical activation. By locking RAF in an inactive state, it prevents the conformational changes necessary for dimerization and subsequent transactivation of a partner protomer.[3] this compound features a unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif, which contributes to its exquisite kinase selectivity.[3]

Mechanism of Action: Avoiding Paradoxical Activation

The mechanism by which this compound avoids paradoxical activation is best understood by comparing Type I and Type II RAF inhibitors.

As illustrated in Figure 1, Type I inhibitors can lead to paradoxical activation in RAS-driven contexts, while this compound, a Type II inhibitor, effectively shuts down signaling by stabilizing an inactive RAF conformation.

Quantitative Data

This compound demonstrates high potency and selectivity. The following tables summarize key quantitative data.

Kinase Inhibitory Potency

| Kinase | Ki (nM) |

| CRAF | 0.062 |

| BRAF | 0.19 |

| Table 1: Inhibitory constants (Ki) of this compound for CRAF and BRAF kinases.[3] |

Kinase Selectivity

A kinase panel of 223 kinases was screened at a concentration of 0.1 µM of this compound. No inhibition greater than 70% was observed for any kinase besides the RAF kinases, highlighting the exquisite selectivity of this compound.[3]

In Vitro Cellular Potency

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) |

| A549 | Lung Cancer | G12S | Data not specified |

| HCT116 | Colorectal Cancer | G13D | Data not specified |

| Table 2: Cell lines in which this compound shows synergistic activity with cobimetinib. Specific IC50 values for this compound alone were not provided in the primary literature.[3] |

Mouse Pharmacokinetics

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| CL (mL/min/kg) | 18 | - |

| Vdss (L/kg) | 2.0 | - |

| T1/2 (h) | 1.3 | - |

| Cmax (ng/mL) | - | 1000 |

| AUClast (h*ng/mL) | - | 3000 |

| F (%) | - | 50 |

| Table 3: Pharmacokinetic parameters of this compound in mice.[3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HCT116 Xenograft Mouse Model for Pharmacodynamic Studies

This protocol was designed to assess the in vivo efficacy and MAPK pathway modulation of this compound in combination with the MEK inhibitor cobimetinib.

Protocol Details:

-

Cell Line: HCT116 human colorectal carcinoma cells (KRAS G13D mutant) are cultured in appropriate media.

-

Animal Model: Female NCR nude mice (6-8 weeks old) are used.[4]

-

Implantation: A suspension of HCT116 cells is implanted subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 150-250 mm³).

-

Dosing:

-

This compound is administered orally (p.o.) at a dose of 15 mg/kg.[4]

-

Cobimetinib is administered orally at a dose of 5 mg/kg.

-

The combination group receives both treatments.

-

A vehicle control group is also included.

-

-

Pharmacodynamic Assessment:

-

Tumors are harvested at various time points post-dosing (e.g., 2, 8, and 24 hours).

-

MAPK pathway modulation is assessed by measuring levels of phosphorylated RSK (pRSK) via Western blot and expression of downstream target genes DUSP6 and SPRY4 via RT-qPCR.[3]

-

Mouse Pharmacokinetic Study

This protocol is to determine the pharmacokinetic properties of this compound following intravenous and oral administration.

Protocol Details:

-

Animal Model: Female NCR nude mice (6-8 weeks old) are used.[4]

-

Administration:

-

Sample Collection: Blood samples are collected at multiple time points post-administration.

-

Analysis: Plasma concentrations of this compound are determined using LC-MS/MS.

-

Parameter Calculation: Pharmacokinetic parameters including clearance (CL), volume of distribution (Vdss), half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F) are calculated using standard non-compartmental methods.

Synergistic Activity with MEK Inhibitors

A key finding from preclinical studies is the synergistic activity of this compound with MEK inhibitors, such as cobimetinib, in KRAS mutant cancer models.[3] The combination leads to a more profound and sustained inhibition of the MAPK pathway than either agent alone.[3] This is demonstrated by a greater reduction in pRSK levels and more robust, though transient, inhibition of DUSP6 and SPRY4 gene expression.[3]

Developmental Status

As of the latest available information, this compound is a preclinical compound and has not entered clinical trials. It serves as a valuable chemical probe for studying RAF biology and as a lead compound for the development of next-generation RAF inhibitors.[3] Other pan-RAF inhibitors are currently being evaluated in clinical trials for various solid tumors, including those with KRAS mutations.

Conclusion

This compound represents a significant advancement in the design of RAF inhibitors. Its Type II binding mode and high selectivity allow for potent pan-RAF inhibition without inducing paradoxical MAPK pathway activation, a critical hurdle for previous inhibitors in this class. The synergistic effects observed with MEK inhibitors in KRAS mutant models highlight a promising therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the continued exploration of RAF-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting RAF dimers in RAS mutant tumors: From biology to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GNE-9815: A Preclinical In-Depth Analysis of a Novel pan-RAF Inhibitor for KRAS-Mutant Cancers

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical research findings for GNE-9815, a potent and highly selective, orally bioavailable, type II pan-RAF inhibitor. Developed to address the therapeutic challenges of KRAS-mutant cancers, this compound has demonstrated significant preclinical activity, particularly in combination with MEK inhibitors, offering a promising new avenue for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the detailed preclinical profile of this compound.

Abstract

This compound is a novel pyridopyridazinone-based pan-RAF kinase inhibitor designed for high selectivity and oral bioavailability.[1][2][3] Preclinical studies have demonstrated its potent inhibition of both BRAF and CRAF kinases.[4] In cellular assays, this compound exhibits synergistic anti-proliferative effects when combined with the MEK inhibitor cobimetinib in KRAS-mutant cancer cell lines, including A549 and HCT116.[5] In vivo, the combination of this compound and cobimetinib leads to synergistic tumor growth inhibition in an HCT116 xenograft mouse model, accompanied by profound and sustained MAPK pathway modulation.[1][2] The favorable physicochemical and pharmacokinetic properties of this compound support its potential for clinical development as a combination therapy for KRAS-driven malignancies.[3][5]

Introduction

Mutations in the RAS family of oncogenes are prevalent in a significant portion of human cancers, yet direct targeting of RAS has proven to be a formidable challenge. Consequently, therapeutic strategies have focused on downstream effectors, most notably the RAF-MEK-ERK signaling cascade, also known as the MAPK pathway. This compound emerges from structure-based drug design as a highly selective pan-RAF inhibitor, aiming to overcome the limitations of previous RAF inhibitors, such as paradoxical pathway activation.[5] This guide details the key preclinical findings that characterize the mechanism of action, efficacy, and pharmacokinetic profile of this compound.

Quantitative Data Summary

The preclinical activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key data points.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase Target | Inhibition Constant (Ki) (nM) |

| BRAF | 0.19[4] |

| CRAF | 0.062[4] |

Table 2: In Vitro Cellular Activity of this compound in Combination with Cobimetinib

| Cell Line | Cancer Type | This compound IC50 (nM) | This compound + Cobimetinib IC50 (nM) | Synergistic Effect |

| A549 | KRAS-mutant Lung Cancer | >1000 | 250 | Yes[5] |

| HCT116 | KRAS-mutant Colorectal Cancer | >1000 | 120 | Yes[5] |

Table 3: In Vivo Pharmacodynamic and Efficacy of this compound in an HCT116 Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | pRSK Inhibition | DUSP6 and SPRY4 Inhibition |

| This compound (15 mg/kg, p.o.) | Single Dose | Not Reported | Partial (between 2 and 24h)[4] | Robust but transient[4] |

| This compound + Cobimetinib | Combination | Synergistic | Not Reported | Deeper and more sustained (max at 8h)[4] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against BRAF and CRAF kinases was determined using a biochemical assay. Recombinant human BRAF and CRAF enzymes were incubated with the substrate MEK1 and a fixed concentration of ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for a specified time at room temperature. The amount of phosphorylated MEK1 was then quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA or HTRF). The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki values were subsequently derived from the IC50 values using the Cheng-Prusoff equation.

Cellular Proliferation Assay

The anti-proliferative effects of this compound, alone and in combination with cobimetinib, were assessed in KRAS-mutant cancer cell lines (A549 and HCT116). Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a dose-response matrix of this compound and cobimetinib. After a 72-hour incubation period, cell viability was measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values were determined from the dose-response curves, and synergy was evaluated using a suitable model, such as the Bliss independence or Loewe additivity model.

In Vivo HCT116 Xenograft Model

Female athymic nude mice were subcutaneously implanted with HCT116 human colorectal cancer cells. When tumors reached a predetermined size, the mice were randomized into treatment groups. This compound was administered orally (p.o.) as a single agent or in combination with the MEK inhibitor cobimetinib.[4] Tumor volumes were measured at regular intervals using calipers. For pharmacodynamic studies, tumors were harvested at various time points after dosing, and the levels of phosphorylated downstream effectors (e.g., pRSK) and the expression of MAPK pathway target genes (e.g., DUSP6, SPRY4) were analyzed by methods such as western blotting or quantitative real-time PCR (qRT-PCR) to assess pathway inhibition.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental design of the in vivo studies.

Figure 1: this compound Mechanism of Action in the MAPK Pathway.

Figure 2: Experimental Workflow for the this compound In Vivo Xenograft Study.

Figure 3: Logical Progression of this compound Preclinical Development.

Conclusion

The preclinical data for this compound strongly support its development as a highly selective and potent pan-RAF inhibitor. Its ability to act synergistically with MEK inhibitors in KRAS-mutant cancer models, both in vitro and in vivo, highlights a promising therapeutic strategy. The favorable oral bioavailability and robust pharmacodynamic effects further underscore its potential as a clinical candidate for the treatment of cancers driven by the MAPK pathway. Further investigation in clinical settings is warranted to fully elucidate the therapeutic benefit of this compound in combination with MEK inhibitors for patients with KRAS-mutant tumors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for GNE-9815, a Potent Pan-RAF Inhibitor

For Research Use Only

Introduction

GNE-9815 is a highly selective and orally bioavailable pan-RAF inhibitor, targeting a critical node in the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cellular proliferation in various cancers, particularly those with KRAS mutations. This compound exhibits potent inhibitory activity against A-RAF, B-RAF, and C-RAF kinases.[1] Its unique pyridopyridazinone hinge-binding motif contributes to its remarkable kinase selectivity.[2][3][4] Notably, this compound demonstrates synergistic anti-tumor activity when used in combination with MEK inhibitors, such as cobimetinib, in KRAS-mutant cancer cell lines.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Biochemical Activity of this compound

| Target | Assay Format | This compound Kᵢ (nM) |

| C-RAF | Biochemical Kinase Assay | 0.062[1][5] |

| B-RAF | Biochemical Kinase Assay | 0.19[1][5] |

Cellular Activity of this compound

| Cell Line | Cancer Type | Mutation Status | Assay Format | Endpoint |

| A549 | Lung Carcinoma | KRAS Mutant | Cell Viability Assay | Synergistic activity with Cobimetinib[1][4][5] |

| HCT116 | Colorectal Carcinoma | KRAS Mutant | Cell Viability Assay | Synergistic activity with Cobimetinib[1][4][5] |

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound acts by inhibiting the RAF kinase family, thereby blocking downstream signaling.

Caption: The RAS-RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

RAF Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against RAF kinases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for GNE-9815 in HCT116 and A549 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9815 is a highly selective, orally bioavailable pan-RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, including those with KRAS mutations. The HCT116 (colorectal carcinoma) and A549 (non-small cell lung carcinoma) cell lines, both of which harbor KRAS mutations, are valuable models for studying the efficacy of targeted therapies like this compound. These application notes provide an overview of the use of this compound in these cell lines, including its mechanism of action, and protocols for key experiments.

Mechanism of Action

This compound is a Type II kinase inhibitor that potently inhibits all three RAF isoforms (A-RAF, B-RAF, and C-RAF).[1] In cancer cells with activating KRAS mutations, the RAS protein is constitutively active, leading to the activation of downstream RAF kinases. This compound binds to and inhibits these RAF kinases, thereby blocking the phosphorylation of MEK and subsequent activation of ERK. This inhibition of the MAPK cascade ultimately leads to decreased cell proliferation and tumor growth.

Notably, this compound has demonstrated synergistic activity when used in combination with MEK inhibitors, such as cobimetinib, in KRAS mutant cancer cells.[1] This combination therapy leads to a more profound and sustained inhibition of the MAPK pathway, potentially overcoming resistance mechanisms.

Data Presentation

Biochemical Activity of this compound

| Target | Kᵢ (nM) |

| B-RAF | 0.19 |

| C-RAF | 0.062 |

Source: Information compiled from publicly available research data.[1]

In Vivo Pharmacodynamic Effects in HCT116 Xenograft Model

| Treatment | pRSK Inhibition | DUSP6 Inhibition | SPRY4 Inhibition |

| This compound (15 mg/kg, single dose) | Partial inhibition (between 2 and 24 hours) | Robust, transient inhibition | Robust, transient inhibition |

| This compound + Cobimetinib | - | Deeper inhibition (maximal at 8 hours) | Deeper inhibition (maximal at 8 hours) |

Source: Information compiled from publicly available research data.[1]

Mandatory Visualizations

Experimental Protocols

Cell Culture

-

Cell Lines: HCT116 (ATCC® CCL-247™) and A549 (ATCC® CCL-185™) cells.

-

Culture Medium:

-

HCT116: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework. Optimal seeding density and incubation times should be determined empirically.

-

Cell Seeding:

-

Trypsinize and count HCT116 or A549 cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound and/or cobimetinib in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.

-

Incubate for 72 hours.

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis

-

Cell Lysis:

-

Seed HCT116 or A549 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with this compound and/or cobimetinib for the desired time (e.g., 2, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-RAF, p-MEK, p-ERK, p-RSK, DUSP6, SPRY4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Conclusion

This compound is a potent pan-RAF inhibitor with significant potential for the treatment of KRAS-mutant cancers, particularly in combination with MEK inhibitors. The protocols provided here offer a foundation for researchers to investigate the effects of this compound in the HCT116 and A549 cell lines. Further investigation is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection.

References

Application Notes and Protocols for GNE-9815 Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9815 is a potent and highly selective, orally bioavailable pan-RAF inhibitor. It targets the RAS-RAF-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[1] Preclinical studies have demonstrated that this compound, particularly in combination with MEK inhibitors like cobimetinib, exhibits synergistic activity in KRAS mutant cancer models, such as those using the HCT116 colorectal carcinoma cell line.[2][3] This document provides a detailed protocol for establishing and utilizing an HCT116 xenograft mouse model to evaluate the in vivo efficacy of this compound as a single agent and in combination with cobimetinib.

Signaling Pathway of Interest: RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like KRAS and BRAF can lead to constitutive activation of this pathway, driving tumorigenesis. This compound acts by inhibiting all three RAF isoforms (A-RAF, B-RAF, and C-RAF), thereby blocking downstream signaling to MEK and ERK. The combination with a MEK inhibitor like cobimetinib provides a dual blockade of the pathway, potentially leading to a more profound and durable anti-tumor response.[1][2]

Caption: RAS-RAF-MEK-ERK signaling pathway with points of inhibition by this compound and cobimetinib.

Experimental Design and Workflow

A typical preclinical study to evaluate this compound in a xenograft model involves several key stages, from cell culture to data analysis. The workflow is designed to assess the anti-tumor efficacy, tolerability, and pharmacodynamic effects of the treatment.

Caption: Experimental workflow for the this compound HCT116 xenograft mouse model study.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the experimental protocol.

Table 1: Cell Culture and Implantation

| Parameter | Value |

| Cell Line | HCT116 (Human Colorectal Carcinoma) |

| Growth Medium | McCoy's 5A Medium + 10% FBS + 1% Pen/Strep |

| Culture Conditions | 37°C, 5% CO₂ |

| Cell Harvest | 70-80% confluency |

| Implantation Mix | 1 x 10⁷ cells in 100 µL (1:1 with Matrigel) |

| Injection Route | Subcutaneous (right flank) |

| Mouse Strain | Female Athymic Nude or NOD/SCID mice, 6-8 weeks old |

Table 2: Treatment Protocol

| Parameter | This compound | Cobimetinib |

| Dose | 15 mg/kg | 5 mg/kg |

| Vehicle | 0.5% Methylcellulose + 0.2% Tween 80 in water | 0.5% Methylcellulose + 0.2% Tween 80 in water |

| Route | Oral (p.o.) | Oral (p.o.) |

| Frequency | Once daily (QD) | Once daily (QD) |

| Volume | 100 µL | 100 µL |

| Duration | 21-28 days or until endpoint | 21-28 days or until endpoint |

Detailed Experimental Protocols

HCT116 Cell Culture

-

Thawing and Seeding: Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[5]

-

Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.[2]

Xenograft Implantation

-

Cell Preparation: Harvest HCT116 cells during their exponential growth phase. Perform a cell count using a hemocytometer and assess viability with Trypan Blue (viability should be >95%).

-

Implantation Suspension: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁸ cells/mL.[6]

-

Injection: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[6]

Tumor Monitoring and Treatment

-

Tumor Measurement: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[7][8][9]

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the required treatment groups (e.g., Vehicle, this compound, Cobimetinib, this compound + Cobimetinib).

-

Drug Administration: Prepare fresh dosing solutions daily. Administer this compound (15 mg/kg) and/or cobimetinib (5 mg/kg) via oral gavage once daily.[1][10][11] The vehicle group should receive the same volume of the vehicle solution.

-

Monitoring: Record the body weight of each mouse twice weekly as an indicator of general health and treatment tolerance.

Endpoint and Tissue Collection

-

Euthanasia: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).

-

Tissue Harvest: At the endpoint, collect blood samples via cardiac puncture for pharmacokinetic analysis if required. Excise the tumors, measure their final weight and volume, and divide them for different analyses.

-

Sample Processing:

Pharmacodynamic Analysis

-

Western Blot:

-

Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[12][14]

-

Determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[15]

-

Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK) and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunohistochemistry (IHC):

-

Section the paraffin-embedded tumor tissues (4-5 µm).

-

Perform deparaffinization, rehydration, and antigen retrieval.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate the sections with primary antibodies (e.g., Ki-67 for proliferation, p-ERK for pathway activity).

-

Apply a secondary antibody and a detection system (e.g., DAB), and counterstain with hematoxylin.

-

Analyze the stained slides under a microscope to assess protein expression and localization within the tumor.[16][17]

-

Conclusion

This detailed protocol provides a comprehensive framework for conducting in vivo studies to evaluate the efficacy of the pan-RAF inhibitor this compound in an HCT116 xenograft mouse model. The combination with the MEK inhibitor cobimetinib is of particular interest for overcoming potential resistance mechanisms and achieving a more robust anti-tumor response in KRAS mutant colorectal cancer. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data to support the preclinical development of this compound.

References

- 1. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]

- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 3. elabscience.com [elabscience.com]

- 4. encodeproject.org [encodeproject.org]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEK inhibitors cobimetinib and trametinib, regressed a gemcitabine-resistant pancreatic-cancer patient-derived orthotopic xenograft (PDOX) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]

- 13. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]

- 14. reddit.com [reddit.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

GNE-9815 solubility and preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9815 is a potent and highly selective, orally bioavailable, type II pan-RAF kinase inhibitor. It targets all three RAF isoforms (A-RAF, B-RAF, and C-RAF), which are critical components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in many human cancers, particularly those with KRAS mutations.[1][3] this compound has demonstrated synergistic anti-tumor activity when used in combination with MEK inhibitors, such as cobimetinib, in KRAS-mutant cancer models.[3][4] Its favorable physicochemical properties, including satisfactory solubility, make it a valuable tool for investigating RAF biology and developing novel cancer therapeutics.[3][4]

Physicochemical Properties and Solubility

Table 1: this compound Kinase Inhibition Profile

| Target Kinase | Ki (nM) |

| C-RAF | 0.062 |

| B-RAF | 0.19 |

| Data sourced from publicly available research.[1] |

Preparation of this compound in DMSO

This protocol provides a general procedure for the preparation of this compound stock solutions and their use in cell culture experiments.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparation of a 10 mM Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 0.5 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Solubilization: Vortex the solution vigorously for several minutes to aid dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete solubilization. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Dilution into Aqueous Media

To avoid precipitation of this compound in aqueous cell culture media, it is crucial to perform serial dilutions correctly. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[5]

-

Intermediate Dilutions: Perform initial serial dilutions of the high-concentration DMSO stock solution in DMSO to achieve intermediate concentrations.

-

Final Dilution: Add the final, diluted DMSO sample to the pre-warmed cell culture medium and mix immediately and thoroughly. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 1 mL of medium.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the inhibitor.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of RAF proteins. In KRAS-mutant cancers, the constitutively active RAS protein signals downstream to activate RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, leading to the regulation of transcription factors that drive cell proliferation, survival, and differentiation. By inhibiting RAF, this compound blocks this signaling cascade.

The combination of this compound with a MEK inhibitor like cobimetinib provides a more profound and durable inhibition of the MAPK pathway, addressing potential feedback mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: GNE-9815 and Cobimetinib Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of GNE-9815, a potent and highly selective pan-RAF inhibitor, and cobimetinib, a MEK inhibitor. This combination has demonstrated synergistic anti-tumor activity in preclinical models of KRAS mutant cancers, a challenging therapeutic target. The rationale for this combination lies in the vertical inhibition of the MAPK/ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers. This compound targets the RAF kinases (A-RAF, B-RAF, and C-RAF), while cobimetinib inhibits the downstream MEK1 and MEK2 enzymes. This dual blockade leads to a more profound and sustained inhibition of the pathway, overcoming potential resistance mechanisms.

These protocols are based on preclinical studies and are intended to guide researchers in the evaluation of this promising combination therapy.

Signaling Pathway

The combination of this compound and cobimetinib targets two key nodes in the RAS-RAF-MEK-ERK (MAPK) signaling cascade. Upon activation by upstream signals such as growth factors, RAS activates RAF kinases. This compound inhibits RAF, preventing the phosphorylation and activation of MEK. Cobimetinib directly inhibits MEK, preventing the phosphorylation and activation of ERK. The dual inhibition leads to a robust blockade of downstream signaling, ultimately inhibiting cell proliferation and promoting apoptosis.

Caption: Dual inhibition of the MAPK pathway by this compound and cobimetinib.

Quantitative Data

In Vitro Kinase Inhibition

This compound is a potent inhibitor of both C-RAF and B-RAF kinases.

| Kinase | Ki (nM) |

| C-RAF | 0.062 |

| B-RAF | 0.19 |

In Vitro Cell Viability

The combination of this compound and cobimetinib has shown synergistic effects in KRAS mutant cancer cell lines.

| Cell Line | IC50 (this compound alone) (µM) | IC50 (Cobimetinib alone) (µM) | Combination Effect |

| A549 (KRAS G12S) | >10 | ~1 | Synergistic |

| HCT116 (KRAS G13D) | >10 | ~0.5 | Synergistic |

Note: Specific IC50 values for the combination are not publicly available and would need to be determined empirically.

In Vivo Pharmacodynamics in HCT116 Xenograft Model

The combination of this compound and cobimetinib leads to a more profound and sustained inhibition of MAPK pathway signaling in vivo.

| Treatment Group | Time Point | pERK Inhibition (%) | DUSP6 mRNA Inhibition (%) | SPRY4 mRNA Inhibition (%) |

| This compound (15 mg/kg) | 2h | ~50 | ~80 | ~70 |

| This compound (15 mg/kg) | 8h | ~40 | ~70 | ~60 |

| This compound (15 mg/kg) | 24h | ~20 | ~40 | ~30 |

| Cobimetinib (5 mg/kg) | 8h | ~90 | ~95 | ~95 |

| Combination | 8h | >95 | >98 | >98 |

| Combination | 24h | ~80 | ~90 | ~85 |

Data are estimations based on published graphical representations and demonstrate the trend of pathway inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and cobimetinib, alone and in combination, on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cobimetinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound and cobimetinib in culture medium. For combination studies, prepare a matrix of concentrations.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-